Synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comprehensive Technical Guide
Synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comprehensive Technical Guide
Executive Summary
Pyrazolo[3,4-c]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., RIP1 inhibitors) and anticoagulants[1][2]. The synthesis of highly functionalized derivatives, such as 5-(aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol , presents a unique chemo- and regioselective challenge due to the presence of multiple reactive vectors (a primary amine, a hydroxyl group, and the basic pyridine nitrogen).
This whitepaper details a robust, scalable, four-step de novo synthetic route. By strategically masking the 5-aminomethyl group as a nitrile and utilizing a highly regioselective diazotization-cyclization cascade, this protocol avoids complex protecting-group chemistry and delivers the target compound with high atom economy.
Retrosynthetic Analysis & Strategy
The target molecule features a 3-hydroxyl group and a 5-aminomethyl group on the pyrazolo[3,4-c]pyridine core.
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Nitrile Masking: The highly reactive 5-aminomethyl group is strategically disconnected to a nitrile (cyano) group. This prevents the primary amine from interfering during the construction of the bicyclic core.
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Pyrazole Annulation: The pyrazole ring is constructed via a classic diazotization/reduction/cyclization cascade from an ortho-amino ester.
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Core Precursor: The required ortho-amino ester is ethyl 5-amino-2-cyanoisonicotinate , which can be accessed via the chemoselective reduction of ethyl 2-cyano-5-nitroisonicotinate .
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Starting Material: The sequence begins with the palladium-catalyzed cyanation of the commercially available building block ethyl 2-chloro-5-nitroisonicotinate (CAS: 907545-64-6)[3].
Caption: Retrosynthetic pathway for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Palladium-Catalyzed Cyanation
Objective: Convert the 2-chloro vector to a nitrile group.
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Reagents: Ethyl 2-chloro-5-nitroisonicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq), DMF.
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Procedure: Degas a solution of the starting material and Zn(CN)₂ in anhydrous DMF. Add the Pd(0) catalyst and heat the mixture to 100 °C under an argon atmosphere for 4 hours. Quench with aqueous ammonia to break down zinc complexes, extract with EtOAc, and purify via silica gel chromatography.
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Causality & Expert Insight: Zinc cyanide is preferred over NaCN or KCN. It is less toxic and provides a slow, equilibrium-driven release of cyanide ions into the solution, which prevents the deactivation (poisoning) of the palladium catalyst. The oxidative addition occurs exclusively at the C-Cl bond, activated by the highly electron-withdrawing para-nitro group.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the 5-nitro group to an amine without affecting the nitrile or ester.
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Reagents: Ethyl 2-cyano-5-nitroisonicotinate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1), 80 °C.
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Procedure: Suspend the nitro compound, Fe powder, and NH₄Cl in the solvent mixture. Reflux vigorously for 2 hours. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with DCM to yield ethyl 5-amino-2-cyanoisonicotinate.
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Causality & Expert Insight: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here, as it would prematurely reduce the cyano group to an amine. The Béchamp-type reduction utilizing Fe/NH₄Cl is perfectly chemoselective. It operates via single-electron transfer from the iron surface to the nitro group, coupled with protonation from the mildly acidic NH₄Cl buffer, leaving both the sensitive nitrile and ester intact.
Step 3: Diazotization, Reduction, and Cyclization
Objective: Construct the 3-hydroxy-pyrazole ring via a tandem cascade.
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Reagents: NaNO₂ (1.1 eq), conc. HCl, SnCl₂·2H₂O (3.0 eq).
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Procedure:
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Dissolve the amino ester in 6M HCl and cool to 0 °C. Add an aqueous solution of NaNO₂ dropwise to form the diazonium salt.
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After 30 minutes, add a cold solution of SnCl₂·2H₂O in conc. HCl dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature.
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Neutralize the mixture carefully with saturated NaHCO₃ and heat gently to 60 °C for 2 hours. Extract with EtOAc to isolate 3-hydroxy-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.
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Causality & Expert Insight: Stannous chloride (SnCl₂) is a highly effective reductant that converts the diazonium intermediate to a pyridylhydrazine without over-reducing the nitrile[4]. Upon neutralization, the highly nucleophilic terminal nitrogen of the hydrazine spontaneously attacks the adjacent ethyl ester. This intramolecular cyclization is entropically favored and strictly regioselective, expelling ethanol and tautomerizing to the thermodynamically stable 3-hydroxy-pyrazole.
Caption: Mechanistic workflow of the diazotization, reduction, and cyclization cascade.
Step 4: Nitrile Reduction to Primary Amine
Objective: Unmask the 5-aminomethyl group.
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Reagents: 3-Hydroxy-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, Raney Nickel (catalytic), H₂ (50 psi), 7M NH₃ in MeOH.
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Procedure: Dissolve the carbonitrile intermediate in methanolic ammonia. Add a slurry of Raney Nickel. Hydrogenate in a Parr shaker at 50 psi for 12 hours. Filter the catalyst carefully under an inert atmosphere and concentrate the filtrate to yield the final product, 5-(aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.
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Causality & Expert Insight: The reduction of nitriles frequently suffers from over-alkylation, yielding secondary or tertiary amines due to the condensation of the newly formed primary amine with the highly reactive intermediate imine[5][6]. The use of methanolic ammonia is critical; the excess ammonia shifts the equilibrium, trapping the imine intermediate and exclusively yielding the desired primary amine. Raney Nickel is utilized over Pd/C due to its superior performance in nitrile reductions without risking hydrogenolysis of the pyrazole ring[7][8].
Data Presentation & Analytical Summary
The table below summarizes the expected quantitative and qualitative analytical data for the self-validating workflow.
| Step | Reaction | Reagents & Conditions | Expected Yield | Key Analytical Marker (Expected) |
| 1 | Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100 °C | 85% | IR: Sharp peak at ~2230 cm⁻¹ (C≡N stretch) MS (ESI): [M+H]⁺ m/z 222.0 |
| 2 | Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | 92% | ¹H NMR: Broad singlet at ~6.0 ppm (NH₂) MS (ESI): [M+H]⁺ m/z 192.1 |
| 3 | Cyclization | 1. NaNO₂/HCl; 2. SnCl₂; 3. Heat | 78% | MS (ESI): [M+H]⁺ m/z 161.0 IR: Loss of ester C=O stretch at ~1720 cm⁻¹ |
| 4 | Nitrile Reduction | H₂, Raney Ni, NH₃/MeOH, 50 psi | 88% | ¹H NMR: Singlet at ~4.0 ppm (CH₂NH₂) MS (ESI): [M+H]⁺ m/z 165.1 |
References
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PubChem. "1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441." National Center for Biotechnology Information. Available at:[Link]
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ACS Publications. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]
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BuyChemJapan. "Ethyl 2-chloro-5-nitroisonicotinate 97% (CAS: 907545-64-6)." Available at: [Link]
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Wikipedia. "Nitrile reduction - Catalytic Hydrogenation." Available at:[Link]
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Common Organic Chemistry. "Nitrile to Amine - Common Conditions: H2 + Raney Nickel." Available at:[Link]
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Semantic Scholar. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Available at: [Link]
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